

Physical and chemical properties of Methyl isoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl isoquinoline-3-carboxylate

Cat. No.: B1299004

[Get Quote](#)

An In-Depth Technical Guide to Methyl Isoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Methyl isoquinoline-3-carboxylate**. It includes key data, detailed experimental protocols, and visualizations to support research and development activities involving this heterocyclic compound.

Core Properties and Data

Methyl isoquinoline-3-carboxylate is a heterocyclic aromatic compound belonging to the isoquinoline family.^[1] Its structure, featuring a fused benzene and pyridine ring system with a methyl ester group at the 3-position, makes it a valuable building block in chemical synthesis.^[1] It presents as a cream or off-white to light yellow solid powder.^[1]

Physical and Chemical Properties

The key physical and chemical properties of **Methyl isoquinoline-3-carboxylate** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₉ NO ₂	[2][3]
Molecular Weight	187.19 g/mol	[2][4]
CAS Number	27104-73-0	[2][3]
Appearance	Cream powder; Off-white to light yellow solid	[1]
Melting Point	86-88 °C (lit.); 88-89 °C	[1][2]
Boiling Point	321.94°C (rough estimate)	[1]
Density	1.1963 (rough estimate)	[1]
pKa	2.58 ± 0.30 (Predicted)	[1]
Refractive Index	1.4900 (estimate)	[1]
InChI	InChI=1S/C11H9NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-7H,1H3	[4]
InChIKey	ZBCGBIZQNMVMPC-UHFFFAOYSA-N	[4]
SMILES	COC(=O)C1=CC2=C(C=CC=C2)C=N1	[2]

Solubility

Specific quantitative solubility data for **Methyl isoquinoline-3-carboxylate** in various solvents is not readily available in published literature. However, based on its structure and the solvents used in its synthesis and purification (N,N-dimethylformamide, methanol, ethanol), it can be inferred that it is soluble in polar organic solvents.[1] As a general practice, solubility should be determined empirically in the solvent system relevant to the intended application.

Experimental Protocols

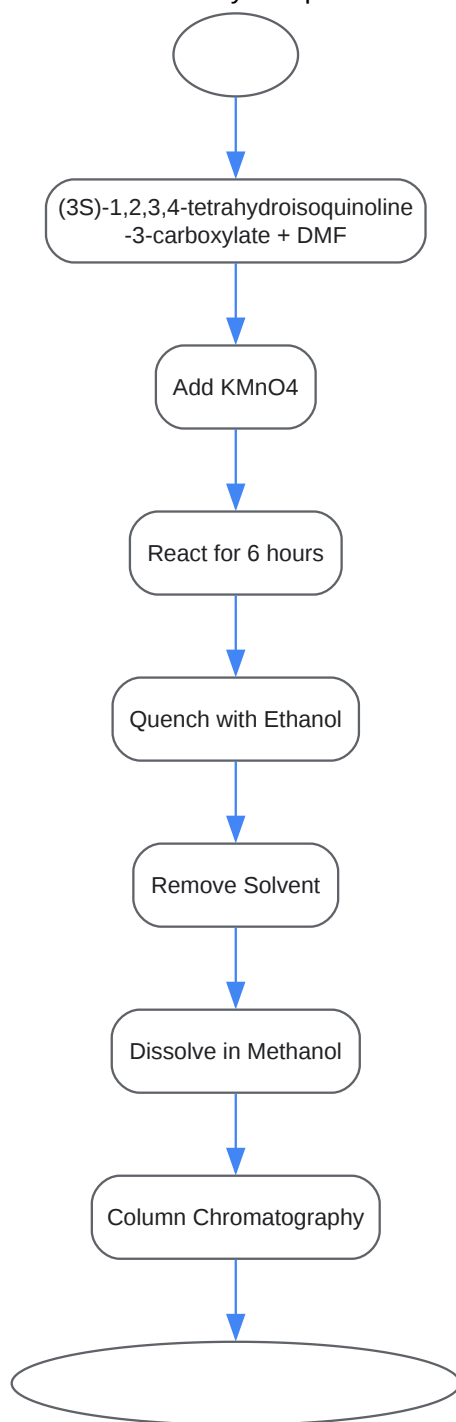
Synthesis of Methyl Isoquinoline-3-carboxylate

A common method for the synthesis of **Methyl isoquinoline-3-carboxylate** involves the oxidation of its tetrahydroisoquinoline precursor.^[1]

General Procedure:^[1]

- To a 250 mL flask, add (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (4.23 g, 22.15 mmol) and N,N-dimethylformamide (50 mL).
- Add potassium permanganate (2.97 g, 18.79 mmol) to the solution.
- Allow the reaction to proceed for 6 hours.
- Quench the reaction by adding ethanol (50 mL) and stirring for 30 minutes.
- Remove the solvent under reduced pressure.
- Dissolve the residue in methanol (30 mL).
- Purify the residue by column chromatography to yield the final product.

Synthesis Workflow of Methyl Isoquinoline-3-carboxylate

[Click to download full resolution via product page](#)

Synthesis Workflow Diagram

Analytical Characterization

Detailed experimental spectra for **Methyl isoquinoline-3-carboxylate** are not widely published. The following protocols describe general methodologies for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **^1H NMR:** Acquire the proton NMR spectrum. Expected signals would include aromatic protons in the range of 7-9 ppm and a singlet for the methyl ester protons around 4 ppm.
- **^{13}C NMR:** Acquire the carbon-13 NMR spectrum. Expected signals would include aromatic carbons between 120-150 ppm, the ester carbonyl carbon around 165-175 ppm, and the methyl carbon around 50-55 ppm.

Infrared (IR) Spectroscopy:

- **Sample Preparation:** Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film from a solution evaporated on a salt plate.
- **Analysis:** Acquire the IR spectrum. Key expected peaks would include C=O stretching of the ester group (around $1700\text{-}1730\text{ cm}^{-1}$), C-O stretching (around $1200\text{-}1300\text{ cm}^{-1}$), and aromatic C=C and C-H stretching vibrations.

Mass Spectrometry (MS):

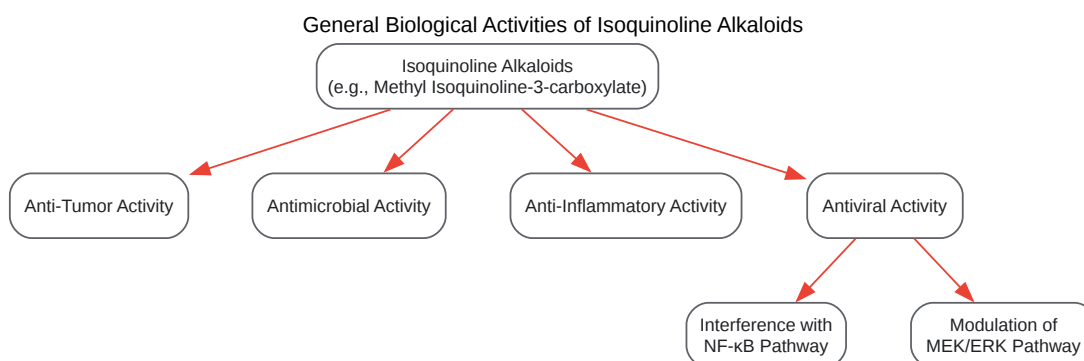
- **Sample Preparation:** Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer, typically using an electrospray ionization (ESI) source.
- **Analysis:** Acquire the mass spectrum. The molecular ion peak ($[\text{M}+\text{H}]^+$) would be expected at m/z 188.07. Fragmentation patterns can be analyzed in MS/MS experiments to confirm the structure, with potential losses of the methoxy group ($-\text{OCH}_3$) or the entire carbomethoxy group ($-\text{COOCH}_3$).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of **Methyl isoquinoline-3-carboxylate** are limited, the broader class of isoquinoline alkaloids is known for a wide range of pharmacological effects, including anti-tumor, antimicrobial, and anti-inflammatory properties.

Derivatives of isoquinoline-3-carboxylic acid have been investigated as potential anti-tumor agents. These compounds are thought to exert their effects through various mechanisms, though a specific signaling pathway for the methyl ester has not been elucidated.

Generally, isoquinoline alkaloids have been shown to interfere with multiple cellular signaling pathways that are crucial for viral replication, such as the nuclear factor- κ B (NF- κ B) and the mitogen-activated protein kinase/extracellular-signal-regulated kinase (MEK/ERK) pathways. The isoquinoline alkaloid biosynthesis itself is a well-defined pathway originating from tyrosine.



[Click to download full resolution via product page](#)

Potential Pharmacological Roles

Safety Information

Methyl isoquinoline-3-carboxylate is classified as an irritant.[1] The following GHS hazard statements apply:

- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn. It is recommended to store the compound sealed in a dry environment at room temperature.[1]

Applications

The primary use of **Methyl isoquinoline-3-carboxylate** is as an intermediate in chemical synthesis. For instance, it has been used in the preparation of 3-acetyloisoquinoline. Its structural motif is of interest to medicinal chemists for the development of new therapeutic agents, leveraging the known biological activities of the isoquinoline scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-isoquinolinecarboxylate CAS#: 27104-73-0 [amp.chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Methyl 3-isoquinolinecarboxylate | C₁₁H₉NO₂ | CID 725374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Methyl isoquinoline-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1299004#physical-and-chemical-properties-of-methyl-isoquinoline-3-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com